2-(N-Methyl4-chlorobenzenesulfonamido)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-N-(propan-2-YL)acetamide
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Overview
Description
2-(N-Methyl4-chlorobenzenesulfonamido)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-N-(propan-2-YL)acetamide is a complex organic compound that features a sulfonamide group, an oxadiazole ring, and various other functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Methyl4-chlorobenzenesulfonamido)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-N-(propan-2-YL)acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonamide formation: The sulfonamide group can be introduced by reacting a suitable amine with a sulfonyl chloride.
Coupling reactions: The final compound is assembled through coupling reactions, often using reagents like coupling agents (e.g., EDC, DCC) and catalysts.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Optimization of reaction conditions: Temperature, pressure, and solvent choice.
Use of catalysts: To increase reaction rates and selectivity.
Purification techniques: Such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
2-(N-Methyl4-chlorobenzenesulfonamido)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-N-(propan-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate, hydrogen peroxide.
Reducing agents: Such as sodium borohydride, lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- **2-(N-Methyl4-chlorobenzenesulfonamido)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-N-(propan-2-YL)acetamide shares similarities with other sulfonamide and oxadiazole-containing compounds.
Other similar compounds: Include various sulfonamide derivatives and oxadiazole-based molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H25ClN4O4S |
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Molecular Weight |
477.0 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C22H25ClN4O4S/c1-15(2)27(13-20-24-22(25-31-20)17-7-5-6-16(3)12-17)21(28)14-26(4)32(29,30)19-10-8-18(23)9-11-19/h5-12,15H,13-14H2,1-4H3 |
InChI Key |
ULDGQCBCWRSQBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)C(=O)CN(C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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